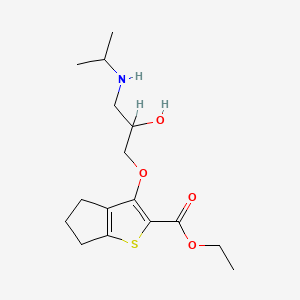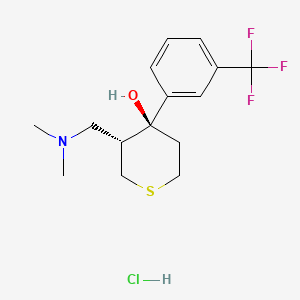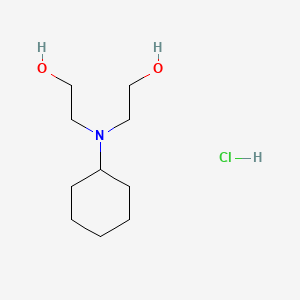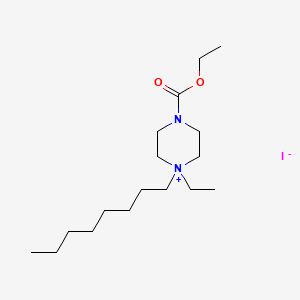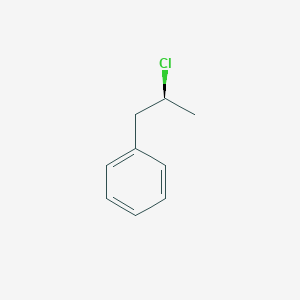
((2S)-2-Chloropropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S)-2-Chloropropyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (2S)-2-chloropropyl group
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method to prepare ((2S)-2-Chloropropyl)benzene is through the alkylation of benzene with (2S)-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Grignard Reaction: Another method involves the reaction of benzene with a Grignard reagent, such as (2S)-2-chloropropylmagnesium bromide. This reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: ((2S)-2-Chloropropyl)benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogens as reagents.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts, leading to the formation of the corresponding alkane.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or sulfur trioxide.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Nitration: Nitrothis compound.
Sulfonation: ((2S)-2-chloropropyl)benzenesulfonic acid.
Halogenation: Halogenated this compound derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Propylbenzene.
科学研究应用
Chemistry: ((2S)-2-Chloropropyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique chemical structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of ((2S)-2-Chloropropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The (2S)-2-chloropropyl group can influence the reactivity and orientation of these reactions due to its electron-withdrawing properties.
相似化合物的比较
(2S)-2-Bromopropylbenzene: Similar in structure but with a bromine atom instead of chlorine.
(2S)-2-Iodopropylbenzene: Contains an iodine atom, leading to different reactivity.
(2S)-2-Fluoropropylbenzene: Fluorine substitution affects the compound’s electronic properties.
Uniqueness: ((2S)-2-Chloropropyl)benzene is unique due to the specific influence of the chlorine atom on the benzene ring’s reactivity. Chlorine’s electron-withdrawing effect can stabilize certain reaction intermediates, making this compound particularly useful in specific synthetic applications.
属性
CAS 编号 |
16583-73-6 |
|---|---|
分子式 |
C9H11Cl |
分子量 |
154.63 g/mol |
IUPAC 名称 |
[(2S)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
InChI 键 |
CKWAHIDVXZGPES-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1)Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
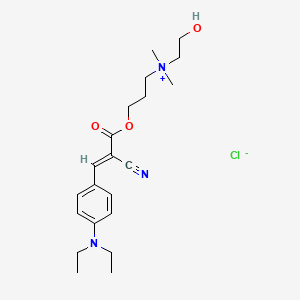
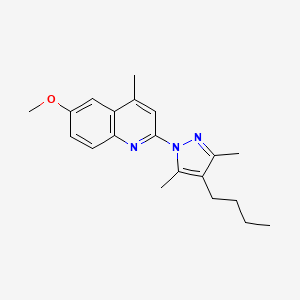

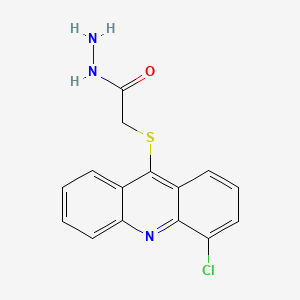
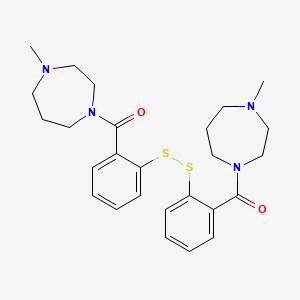
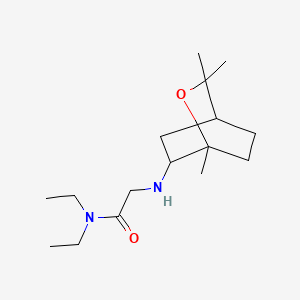
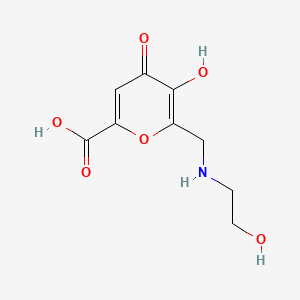
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
